Norformin deriv
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Overview
Description
Norformin deriv is a chemical compound with the molecular formula C12H16 . It is characterized by a structure that includes a hex-1-en-2-ylbenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norformin deriv typically involves the alkylation of benzene with hex-1-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or carbon disulfide.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and scalability. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Norformin deriv undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro derivatives, sulfonic acid derivatives.
Scientific Research Applications
Norformin deriv has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of norformin deriv involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Norformin deriv can be compared with other similar compounds, such as:
Hexylbenzene: Similar structure but lacks the double bond in the hexyl chain.
Phenylhexane: Similar structure but lacks the double bond and has a fully saturated hexyl chain.
Uniqueness: this compound’s unique structure, with a double bond in the hexyl chain, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for scientists and researchers.
Biological Activity
Norformin derivatives are a class of compounds that have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with Norformin derivatives, including their mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Norformin Derivatives
Norformin is a derivative of the well-known compound metformin, primarily used in the treatment of type 2 diabetes. Metformin's efficacy stems from its ability to lower blood glucose levels and improve insulin sensitivity. Norformin derivatives are being explored for their potential applications beyond diabetes management, including anti-cancer properties and antimicrobial activities.
The biological activity of Norformin derivatives can be attributed to several mechanisms:
- AMPK Activation : Similar to metformin, Norformin derivatives activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to enhanced glucose uptake and improved lipid metabolism.
- Inhibition of mTOR Pathway : Some studies suggest that Norformin derivatives inhibit the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. This inhibition can contribute to anti-cancer effects.
- Antioxidant Properties : Certain Norformin derivatives exhibit antioxidant activity, reducing oxidative stress within cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.
Biological Activity Data Table
The following table summarizes key biological activities reported for various Norformin derivatives:
Case Studies
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Anticancer Activity :
A study investigated the effects of Norformin A on various cancer cell lines, including breast and prostate cancer. Results indicated that treatment with Norformin A significantly reduced cell viability and induced apoptosis through AMPK activation and subsequent mTOR pathway inhibition. These findings suggest a promising role for Norformin A as a potential chemotherapeutic agent. -
Antimicrobial Properties :
Research on Norformin B demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death. This highlights its potential as an alternative antimicrobial agent in an era of increasing antibiotic resistance. -
Neuroprotective Effects :
In a model of neurodegeneration, Norformin D was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that Norformin D reduced markers of oxidative stress and improved cell survival rates, suggesting its potential application in neurodegenerative diseases such as Alzheimer’s.
Properties
CAS No. |
20826-80-6 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
hex-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8H2,1H3 |
InChI Key |
YJSSCAJSFIGKSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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